5-bromo-N-[2-(2-hydroxyethoxy)ethyl]-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[2-(2-hydroxyethoxy)ethyl]-2-thiophenesulfonamide is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound features a bromine atom, a thiophene ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(2-hydroxyethoxy)ethyl]-2-thiophenesulfonamide typically involves multiple steps, starting with the bromination of a thiophene derivative. The brominated thiophene is then reacted with an appropriate sulfonamide precursor under controlled conditions to yield the final product. Common reagents used in these reactions include bromine, sulfonamide derivatives, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-[2-(2-hydroxyethoxy)ethyl]-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[2-(2-hydroxyethoxy)ethyl]-2-thiophenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-bromo-N-[2-(2-hydroxyethoxy)ethyl]-2-thiophenesulfonamide involves its interaction with molecular targets through its functional groups. The bromine atom and sulfonamide group can form specific interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-2-methyl-2-pentene
- 5-bromo-N-ethyl-2-methoxybenzenesulfonamide
Uniqueness
Compared to similar compounds, 5-bromo-N-[2-(2-hydroxyethoxy)ethyl]-2-thiophenesulfonamide stands out due to its unique combination of a bromine atom, thiophene ring, and sulfonamide group. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H12BrNO4S2 |
---|---|
Molekulargewicht |
330.2 g/mol |
IUPAC-Name |
5-bromo-N-[2-(2-hydroxyethoxy)ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C8H12BrNO4S2/c9-7-1-2-8(15-7)16(12,13)10-3-5-14-6-4-11/h1-2,10-11H,3-6H2 |
InChI-Schlüssel |
BPBHNWSIHGLIHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)NCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.